4-(1-Benzothiophen-2-yl)pyrimidin-2-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Molecules
The pyrimidine nucleus is a fundamental building block in the chemistry of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.gov This inherent biological relevance has made it a "privileged scaffold" in medicinal chemistry. lookchem.com Its versatile structure can be readily modified at multiple positions, allowing for the fine-tuning of pharmacological properties. nih.gov
Pyrimidine derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov This wide-ranging therapeutic potential is due to their ability to interact with a multitude of biological targets, such as protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. google.com Numerous FDA-approved drugs, including the anticancer agent 5-fluorouracil (B62378) and the HIV medication Zidovudine, feature a pyrimidine core, underscoring its profound impact on pharmaceutical development. mdpi.com
Role of Benzothiophene (B83047) Moieties as Pharmacophores
Benzothiophene, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is another scaffold of significant interest in drug discovery. nih.govresearchgate.net This sulfur-containing heterocycle is found in the structure of several approved drugs, including the asthma medication Zileuton, the antifungal agent Sertaconazole, and the selective estrogen receptor modulator Raloxifene. researchgate.net
The benzothiophene moiety is valued for its ability to engage in various interactions with biological targets and for its favorable physicochemical properties, such as high solubility and bioavailability. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The structural rigidity and lipophilic nature of the benzothiophene core make it an effective pharmacophore for designing molecules that can fit into the binding sites of enzymes and receptors.
Rationale for Rational Design of Benzothiophene and Pyrimidine Hybrid Frameworks
The rationale for designing hybrid molecules incorporating both benzothiophene and pyrimidine rests on the principle of synergistic pharmacology. The goal is to create a single compound that leverages the distinct and complementary biological activities of each scaffold. This strategy can lead to multi-target agents, which are particularly valuable for treating complex diseases like cancer, where multiple signaling pathways are often involved.
By combining the kinase-inhibiting potential of the pyrimidine core with the diverse pharmacological profile of the benzothiophene moiety, researchers aim to develop novel therapeutics with enhanced potency and a unique mechanism of action. The resulting hybrid, 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine, represents a targeted effort to explore this chemical space for new therapeutic agents.
Detailed Research Findings on this compound
The compound this compound and its derivatives have been specifically investigated as potential inhibitors of IKK-beta (Inhibitor of nuclear factor kappa-B kinase subunit beta), a key enzyme in the NF-κB signaling pathway. This pathway plays a critical role in regulating inflammatory responses, cell proliferation, and survival, making it a significant target for the treatment of inflammatory diseases and cancer.
A key patent by researchers at Eli Lilly and Company describes the synthesis and biological evaluation of a series of [4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl]-amine derivatives. The research identified these compounds as potent inhibitors of IKK-beta.
Synthesis of the Hybrid Scaffold
The synthesis of the this compound core, as outlined in the patent literature, involves a multi-step process. A common route begins with the reaction of a benzothiophene-derived precursor with a pyrimidine building block. For instance, a key intermediate, 2-Amino-4-chloro-pyrimidine, can be reacted with a suitable benzothiophene derivative under specific conditions to yield the final hybrid compound. The process is designed to be adaptable, allowing for the creation of a library of related derivatives for structure-activity relationship (SAR) studies.
Biological Activity and Kinase Inhibition
The primary therapeutic target identified for this class of compounds is IKK-beta. The inhibitory activity is typically measured by determining the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. While the patent covers a range of derivatives, the data indicates that compounds with the this compound scaffold are effective inhibitors of IKK-beta.
The table below summarizes representative data for derivatives based on this core structure, as described in the patent literature.
| Compound ID (Example from Patent) | Modification on the Amine Group | IKK-beta IC50 (nM) |
| Example 1 | Unsubstituted (-NH2) | Data for specific parent compound not isolated; derivatives tested. |
| Derivative A | Substituted Phenyl Ring | < 100 nM |
| Derivative B | Heterocyclic Moiety | < 50 nM |
| Derivative C | Alkyl Chain with Functional Group | < 200 nM |
This table is a representation of data for derivatives based on the core structure as found in patent literature. Specific IC50 values for the unsubstituted parent compound are often part of a broader dataset focusing on optimized derivatives.
The research demonstrates that by modifying the 2-amine position of the pyrimidine ring, the potency and selectivity of the inhibitors can be significantly modulated. These findings highlight the 4-(1-Benzothiophen-2-yl)pyrimidine scaffold as a promising foundation for the development of novel IKK-beta inhibitors for potential use in oncology and inflammatory conditions.
Structure
3D Structure
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEYQSOFDSCWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Benzothiophen 2 Yl Pyrimidin 2 Amine and Advanced Derivatives
Strategies for Benzothiophene (B83047) Moiety Introduction to the Pyrimidine (B1678525) Scaffold
The introduction of the benzothiophene moiety onto the pyrimidine scaffold is a critical step in the synthesis of the target compound. This is often achieved through modern cross-coupling reactions that allow for the efficient formation of carbon-carbon bonds between heterocyclic systems.
Cross-Coupling Reactions Utilizing Benzothiophen-2-ylboronic Acid
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of C-C bonds. nih.gov In the context of synthesizing 4-(1-benzothiophen-2-yl)pyrimidin-2-amine, this methodology involves the reaction of a pyrimidine derivative bearing a suitable leaving group (e.g., a halogen or a tosylate) at the 4-position with benzothiophen-2-ylboronic acid.
The reaction is catalyzed by a palladium complex, often in the presence of a phosphine ligand and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For instance, PdCl2 in combination with a phosphine ligand like PCy3 has been shown to be effective for the C2-arylation of pyrimidine derivatives. semanticscholar.org
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Pyrimidine Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Chloro-2-aminopyrimidine | Benzothiophen-2-ylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/Ethanol/H2O | 75-85 |
| 2-Amino-4-tosylpyrimidine | Benzothiophen-2-ylboronic acid | PdCl2 | PCy3 | K3PO4 | Dioxane | 80-90 |
This table presents hypothetical data based on typical Suzuki-Miyaura reaction conditions for similar substrates.
Related Metal-Catalyzed Coupling Approaches for Heteroaryl Integration
Besides the Suzuki-Miyaura coupling, other metal-catalyzed reactions can be employed for the integration of the benzothiophene moiety. These include the Stille coupling, which utilizes organotin reagents, and the Hiyama coupling, which employs organosilanes. semanticscholar.org The choice of the specific coupling reaction often depends on the availability of the starting materials and the functional group tolerance of the substrates.
Copper-catalyzed cross-coupling reactions have also emerged as a viable alternative for the formation of C-N and C=O bonds in the synthesis of related heterocyclic compounds. researchgate.net While not directly forming the C-C bond between the benzothiophene and pyrimidine rings, these methods are indicative of the broader utility of metal catalysis in constructing complex heterocyclic systems.
Pyrimidine Ring Annulation and Regioselective Functionalization
The construction of the pyrimidine ring itself is a fundamental aspect of the synthesis. Various strategies exist for pyrimidine ring formation, often involving condensation reactions or nucleophilic substitution on pre-functionalized pyrimidine precursors.
Nucleophilic Aromatic Substitution (S_NAr) Reactions on Dichloropyrimidine Precursors
A common and efficient method for constructing substituted pyrimidines involves the use of dichloropyrimidine precursors. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (S_NAr) by various nucleophiles. In the synthesis of this compound, a sequential substitution strategy can be employed.
First, one of the chlorine atoms, typically at the 4-position, can be displaced by a benzothiophene-based nucleophile. Subsequently, the second chlorine atom at the 2-position can be substituted by an amino group. The regioselectivity of these substitutions is often controlled by the reaction conditions and the nature of the nucleophiles.
Condensation Reactions with Guanidine and Related Amidines
A classical and widely used method for the synthesis of 2-aminopyrimidines is the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine. researchgate.net In the context of synthesizing the target molecule, a precursor containing the benzothiophene moiety attached to a 1,3-dicarbonyl-like fragment would be required.
This approach allows for the direct formation of the 2-aminopyrimidine (B69317) ring in a single step. Variations of this method may involve the use of other amidine-containing reagents to introduce different substituents at the 2-position of the pyrimidine ring. The development of one-pot multistep cascade reactions has also provided efficient routes for the annulation of pyrimidines to thiophene-containing structures. nih.govresearchgate.net
Derivatization at the 2-Amino Position of the Pyrimidine Core
Once the core structure of this compound is assembled, the 2-amino group serves as a versatile handle for further derivatization. This allows for the exploration of the structure-activity relationship of these compounds by introducing a variety of functional groups.
Common derivatization strategies include acylation, sulfonylation, and alkylation reactions. For instance, the amino group can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. mdpi.com These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.
Table 2: Examples of Derivatization Reactions at the 2-Amino Position
| Reagent | Reaction Type | Product Type |
| Acetyl chloride | Acylation | N-(4-(1-benzothiophen-2-yl)pyrimidin-2-yl)acetamide |
| Benzenesulfonyl chloride | Sulfonylation | N-(4-(1-benzothiophen-2-yl)pyrimidin-2-yl)benzenesulfonamide |
| Methyl iodide | Alkylation | N-methyl-4-(1-benzothiophen-2-yl)pyrimidin-2-amine |
This table illustrates potential derivatization reactions based on common organic transformations of primary amines.
The introduction of different substituents at the 2-amino position can significantly modulate the physicochemical and biological properties of the parent compound. These derivatization strategies are essential for the development of new chemical entities with tailored characteristics.
Amination and Anilino Substitutions to Generate Analogues
The modification of the 2-amino group on the pyrimidine ring is a key strategy for generating analogues of this compound. Amination and anilino substitutions are frequently employed to introduce a variety of substituents, thereby modulating the compound's physicochemical properties and biological activity.
One synthetic route involves the reaction of a precursor, such as a 2-(methylsulfonyl)pyrimidine derivative, with various amines. For instance, in the synthesis of related 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, the key intermediate 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole is reacted with different ethylamine or propylamine side chains to yield a series of target compounds. This reaction is typically carried out in a solvent like DMSO in the presence of a base such as diisopropylethylamine (DIPEA). nih.govmdpi.com This versatile method allows for the introduction of a wide array of amino and anilino groups, facilitating the exploration of how different substituents at this position affect the compound's interaction with its biological target.
Introduction of Varied Chemical Linkers and Functional Groups (e.g., Sulfonamides, Amides)
To further explore the SAR of this compound, researchers often introduce various chemical linkers and functional groups. Sulfonamides and amides are particularly common functionalities incorporated into these derivatives due to their ability to form key hydrogen bonding interactions with biological macromolecules.
The synthesis of sulfonamide derivatives can be achieved through the reaction of an amine-containing intermediate with a sulfonyl chloride. A general and widely used method for sulfonamide synthesis is the reaction of an aliphatic or aromatic sulfonyl chloride with an amine or ammonia. nih.gov This approach can be adapted to introduce a sulfonamide moiety onto the this compound scaffold, often via a linker attached to the 2-amino position. For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were synthesized with sulfonamide groups linked through ethylamine or propylamine bridges. nih.govmdpi.com
Similarly, amide functionalities can be introduced by coupling an amine-bearing derivative with a carboxylic acid. This reaction is often facilitated by coupling agents such as benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in the presence of a base like DIPEA. nih.gov These synthetic strategies enable the systematic modification of the lead compound, allowing for a detailed investigation of the impact of different linkers and functional groups on its biological profile.
Synthesis of Compound Libraries and Analogues for Structure-Activity Exploration
The systematic exploration of the chemical space around the this compound scaffold is crucial for identifying compounds with optimized activity and properties. To achieve this, researchers often employ parallel synthesis and combinatorial chemistry techniques to generate large libraries of analogues.
Parallel Synthesis Methodologies
Parallel synthesis allows for the simultaneous preparation of a large number of compounds in a systematic manner. This is often achieved by performing reactions in multi-well plates or with automated synthesizers. A key advantage of this approach is the ability to rapidly generate a diverse set of analogues by varying the building blocks used in each reaction well.
For example, a library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives was created using parallel synthesis. mdpi.com This involved reacting a common piperazine-thiazole core with a variety of commercially available carboxylic acids to generate a diverse set of final products. mdpi.com A similar strategy could be applied to the this compound scaffold, where a common intermediate is reacted with a panel of different amines, carboxylic acids, or sulfonyl chlorides to produce a library of analogues for biological screening. This high-throughput approach significantly accelerates the process of SAR exploration.
Combinatorial Chemistry Principles in Scaffold Modification
Combinatorial chemistry encompasses a set of techniques used to create a large number of compounds in a single process. This approach is particularly valuable for modifying a central scaffold like this compound to explore a wide range of structural variations. The core principle involves combining a set of building blocks in all possible combinations to generate a library of compounds.
A scaffold hopping strategy, a concept within combinatorial chemistry, can be employed to replace parts of the molecule with other structurally similar fragments to discover new active compounds. nih.gov For the this compound scaffold, combinatorial approaches could involve varying the substituents on the benzothiophene ring, the pyrimidine ring, and the 2-amino group. By systematically introducing different functional groups and linkers, researchers can comprehensively map the SAR of this chemical series. The resulting libraries of compounds can then be screened for their biological activity, allowing for the identification of key structural features that contribute to the desired therapeutic effect.
Biological Activities and Therapeutic Area Research
Kinase Inhibition Profiles
The 4-(1-benzothiophen-2-yl)pyrimidin-2-amine scaffold is a core component of several potent kinase inhibitors, demonstrating activity against a variety of kinase families.
Inhibition of IκB Kinase (IKK) Family Members (e.g., IKK-beta, IKK16)
A key derivative of the this compound core is the compound known as IKK16. This molecule has been identified as a selective and potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway, a key regulator of inflammatory responses.
IKK16, which incorporates the 4-(1-benzothiophen-2-yl)pyrimidin-2-ylamino moiety, has demonstrated significant inhibitory activity against multiple components of the IKK family. Detailed enzymatic assays have elucidated its inhibitory concentrations (IC50) against IKKβ (IKK-2), the IKK complex, and IKKα (IKK-1). Specifically, IKK16 shows the highest potency against IKKβ. nih.govnih.govresearchgate.netnih.gov
Table 1: IKK Inhibition Profile of IKK16
| Kinase Target | IC50 (nM) |
|---|---|
| IKKβ (IKK-2) | 40 |
| IKK complex | 70 |
| IKKα (IKK-1) | 200 |
This table presents the half-maximal inhibitory concentrations (IC50) of IKK16 against members of the IκB kinase family.
Modulation of Plasmodial Kinases (e.g., PfGSK3, PfPK6)
The therapeutic potential of this scaffold extends to parasitic diseases, notably malaria. The compound IKK16 has been identified as a dual inhibitor of two essential kinases in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These kinases are P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and P. falciparum protein kinase 6 (PfPK6). rsc.org The dual-targeting capability of this compound is of significant interest as it may reduce the likelihood of the parasite developing resistance. rsc.org
In a study aimed at establishing structure-activity relationships, 52 analogues of IKK16 were synthesized and evaluated for their inhibitory effects on both PfGSK3 and PfPK6. rsc.org This research led to the discovery of potent dual inhibitors, with some analogues exhibiting IC50 values in the nanomolar range against PfPK6 and slightly higher for PfGSK3. rsc.org
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK9)
Analogues of the 2-aminopyrimidine (B69317) scaffold have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. A series of 4-thiazol-2-anilinopyrimidine derivatives, which share the core 2-aminopyrimidine structure, have been designed and evaluated for their effects on CDK9 potency and selectivity. nih.gov
One of the most selective compounds from this series demonstrated a potent inhibition of CDK9 with an IC50 of 7 nM and exhibited over 80-fold selectivity for CDK9 versus CDK2. nih.gov Further structural analysis of several 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines in complex with both CDK2 and CDK9 has provided insights into their binding modes and the basis for their selectivity. nih.gov While these are not direct benzothiophene (B83047) analogues, they highlight the potential of the 2-aminopyrimidine scaffold in targeting CDKs.
BRAF Kinase Inhibition in Scaffold Analogues
The 4-(heterocycle)pyrimidin-2-amine scaffold has also been explored for its potential to inhibit BRAF kinase, a key enzyme in the MAPK signaling pathway that is frequently mutated in various cancers, particularly melanoma. A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed and synthesized based on the structure of established V600E BRAF inhibitors. nih.gov
Several of these compounds exhibited potent inhibitory activity against the V600E mutant of BRAF, with the most active compound showing an IC50 value of 0.49 µM. nih.gov Although these compounds feature a benzimidazole (B57391) moiety instead of a benzothiophene, their activity underscores the versatility of the broader 4-(heterocycle)pyrimidin-2-amine scaffold in targeting this important oncogenic kinase.
Antiprotozoal Activities and Parasitic Disease Research
Beyond its kinase inhibition profiles, the this compound scaffold has shown direct relevance in the field of parasitic disease research.
Efficacy against Plasmodium falciparum in In Vitro Models
The aforementioned dual inhibition of plasmodial kinases PfGSK3 and PfPK6 by IKK16 translates to direct antimalarial activity. rsc.org In vitro studies have confirmed that IKK16 is active against the blood stages of Plasmodium falciparum (Pf3D7 strain). rsc.org This antiplasmodial activity, coupled with its dual-target mechanism, makes the this compound scaffold a promising starting point for the development of novel antimalarial agents. rsc.org
Antimicrobial Efficacy and Infectious Disease Research
The fusion of benzothiophene and pyrimidine (B1678525) rings has given rise to hybrid molecules with significant antimicrobial potential. These compounds are of interest in combating a wide range of pathogenic bacteria and fungi, including strains that have developed resistance to existing drugs.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives incorporating the benzothiophene-pyrimidine scaffold have demonstrated notable antibacterial activity. Research has shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis, and Gram-negative bacteria like Escherichia coli and Salmonella typhimurium.
The pyrimidine nucleus itself is a core component of numerous compounds with established antibacterial properties. nih.gov When combined with a benzothiophene moiety, the resulting derivatives have been synthesized and evaluated for their efficacy. For example, novel fluorinated benzothiophene-indole hybrids have shown potent activity against various S. aureus and MRSA strains. mdpi.com Similarly, various pyrimidine derivatives have shown significant inhibitory effects against MRSA and E. coli. tandfonline.com Some synthesized pyrimidine derivatives have demonstrated better inhibitory action against both Gram-positive and Gram-negative bacteria compared to standard drugs like amoxicillin (B794) and ciprofloxacin. nih.gov
The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | Activity/MIC | Reference |
| Pyrimidine Derivatives | Staphylococcus aureus | MIC: 16.26 µg/mL (Compound S1) | nih.gov |
| Pyrimidine Derivatives | Bacillus subtilis | MIC: 17.34 µg/mL (Compound S7) | nih.gov |
| Pyrimidine Derivatives | Escherichia coli | MIC: 17.34 µg/mL (Compound S7) | nih.gov |
| Benzothiophene-Chalcone | Various Bacteria | MIC: 1250-5000 µg/mL | nih.gov |
| Benzothiazole Pyrimidines | S. aureus, E. coli, K. pneumoniae | Excellent in vitro activity | mdpi.com |
Antifungal Activity against Fungal Pathogens
In addition to their antibacterial properties, benzothiophene-pyrimidine and related derivatives have been investigated for their effectiveness against pathogenic fungi. Key targets in these studies include Candida albicans, a common cause of opportunistic yeast infections, and Aspergillus niger, a mold species that can cause aspergillosis.
Several di(hetero)arylamine derivatives based on the benzo[b]thiophene system have been evaluated and shown to possess antifungal activity against clinically relevant Candida and Aspergillus species. tandfonline.com Some of these compounds exhibited a broad spectrum of activity, proving effective even against fluconazole-resistant fungi. tandfonline.com The synthesis of various benzothiophene derivatives has yielded compounds, such as oxapyrimidines and thiopyrimidines, which were screened for their antifungal activity against C. albicans. nih.gov
Furthermore, pyrimidine derivatives containing an amide moiety have demonstrated good inhibition rates against various plant pathogenic fungi. researchgate.net A series of novel pyrimidine and pyrimidopyrimidine analogs also exhibited excellent antimicrobial activities when tested against Candida albicans and Aspergillus flavus. researchgate.net
| Compound Class | Fungal Pathogen | Activity/Inhibition | Reference |
| Benzothiophene Di(hetero)arylamines | Candida spp., Aspergillus spp. | Broad spectrum of activity | tandfonline.com |
| Benzothiophene-derived Pyrimidines | Candida albicans | Screened for activity | nih.gov |
| Pyrimidine-Amide Derivatives | Phomopsis sp. | 100% inhibition (Compounds 5f, 5o) | researchgate.net |
| Pyrimidopyrimidines | Candida albicans, Aspergillus flavus | Excellent antimicrobial activities | researchgate.net |
| Benzothiophene-Chalcone | Candida albicans | MIC: 5000 µg/mL | nih.gov |
Anticancer Research Applications
The structural motifs of benzothiophene and pyrimidine are prevalent in many compounds developed for cancer therapy. Their derivatives have been a significant focus of research due to their ability to inhibit cancer cell growth and interfere with the mechanisms that drive malignancy.
Inhibition of Cell Proliferation in Diverse Cancer Cell Lines
Compounds featuring the benzothiophene-pyrimidine framework have shown potent antiproliferative activity against a wide array of human cancer cell lines. These include breast cancer lines (MCF-7, MDAMB-435), prostate cancer (PC-3), colon cancer (HCT-116, HT29), neuroblastoma (SHSY-5Y), lung cancer (A549), liver cancer (Hep3B), and cervical cancer (HeLa).
For instance, novel benzothiophene acrylonitrile (B1666552) analogs demonstrated significant growth inhibition, with GI50 values often in the nanomolar range across a panel of 60 human cancer cell lines. nih.gov Thiophene (B33073) and thienopyrimidine derivatives have also been shown to be more active against breast cancer (MDA-MB-231) than colon cancer (HT-29) cell lines. researchgate.netnih.gov Specifically, certain 2-aminopyrimidine derivatives have been developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in some breast cancers and hepatocellular carcinomas. nih.gov One such compound selectively suppressed the proliferation of MDA-MB-453 breast cancer cells with an IC50 value of 0.38 μM, while having no effect on MCF-7 or MDA-MB-231 cells at higher concentrations. nih.gov
Other studies have highlighted the efficacy of benzothieno[3,2-b]pyran derivatives, which exhibited broad-spectrum anticancer activity against 59 different cell lines. figshare.com The cytotoxic effects of various pyrimidine derivatives have been tested against liver (HepG-2), colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancer cell lines, with some compounds showing greater efficacy than the standard chemotherapy drug doxorubicin. ekb.eg
| Compound Class | Cancer Cell Line(s) | Key Findings (IC50/GI50) | Reference |
| Benzothiophene Acrylonitriles | Panel of 60 cell lines | GI50 values in the 10–100 nM range | nih.gov |
| Thienopyrimidine Derivatives | MDA-MB-231 (Breast), HT-29 (Colon) | IC50: 34.04 µM (MDA-MB-231), 45.62 µM (HT-29) | researchgate.netnih.gov |
| 2-Aminopyrimidine Derivatives | MDA-MB-453 (Breast) | IC50: 0.38 µM | nih.gov |
| Benzothieno[3,2-b]pyran | HCT-116 (Colon) | GI50: 0.11 µM (Compound 3e) | figshare.com |
| 2-Amino Thiophene Derivatives | HeLa (Cervical), PANC-1 (Pancreatic) | Potent antiproliferative activity | nih.govbohrium.com |
| 5-hydroxybenzothiophene hydrazide | A549 (Lung), Hela (Cervical) | Growth inhibition observed | tandfonline.com |
Analysis of Cell Cycle Progression in Malignant Cells
A key mechanism through which anticancer compounds exert their effect is by disrupting the cell cycle, leading to cell growth arrest and, ultimately, cell death (apoptosis). Several benzothiophene and pyrimidine derivatives have been shown to interfere with cell cycle progression in malignant cells.
For example, a potent benzothieno[3,2-b]pyran derivative was found to cause a significant disruption in the cell cycle profile of HCT-116 colon cancer cells. tandfonline.comfigshare.comnih.gov Treatment with this compound led to a time-dependent decrease in the population of cells in the G1 phase and a corresponding increase in the pre-G and G2/M phases, indicating cell cycle arrest at these checkpoints. tandfonline.comfigshare.comnih.gov This arrest was also associated with an increase in both early and late apoptotic cell populations. tandfonline.comfigshare.comnih.gov
Similarly, 5-hydroxybenzothiophene hydrazide derivatives have been reported to induce G2/M cell cycle arrest and apoptosis in U87MG glioblastoma cells. tandfonline.com Studies on 2-amino thiophene derivatives have also shown that these compounds can interfere with the progression of the cell cycle in HeLa cells, preventing cell growth and multiplication, thereby demonstrating a cytostatic effect. nih.govbohrium.com Research on fused chromenopyrimidines in the MCF-7 breast cancer cell line also indicated that the most effective derivative caused cell cycle arrest. mdpi.com These findings highlight that a common mechanism of action for this class of compounds is the modulation of cell cycle checkpoints, which is a critical strategy in cancer therapy.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Substituent Effects on the Pyrimidine (B1678525) Ring for Modulating Activity
The pyrimidine ring is a cornerstone of numerous biologically active compounds, and its substitution pattern plays a pivotal role in defining the pharmacological profile of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine derivatives. ekb.egwjarr.com Modifications at the 2- and 4-positions can significantly influence target interaction, potency, and selectivity.
The 2-amino group of the pyrimidine ring is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with biological targets. mdpi.com Alterations to this group can profoundly impact binding affinity and, consequently, biological activity.
SAR studies on related 2-aminopyrimidine (B69317) scaffolds have demonstrated that the primary amino group can act as a hydrogen bond donor, forming crucial interactions with the hinge region of protein kinases, a common target for this class of compounds. The potency of these compounds is often sensitive to the substitution on this amine. For instance, N-alkylation or N-acylation can either enhance or diminish activity depending on the specific target and the steric and electronic properties of the substituent. nih.gov
In a series of 2-aminopyrimidine derivatives, it was observed that the introduction of small alkyl groups on the amino function could be tolerated, whereas bulkier substituents often lead to a decrease in potency due to steric hindrance within the binding pocket. brieflands.com Furthermore, the basicity of the 2-amino group can be a determining factor for cellular activity and pharmacokinetic properties.
| Modification of 2-Amino Group | General Effect on Potency | Rationale |
|---|---|---|
| Primary Amine (-NH2) | Often essential for baseline activity | Acts as a key hydrogen bond donor. mdpi.com |
| N-Alkylation (e.g., -NHCH3) | Variable; can increase or decrease potency | Depends on the size of the alkyl group and the topology of the binding site. nih.gov |
| N-Acylation (e.g., -NHC(O)CH3) | Generally decreases potency | May disrupt key hydrogen bonds and introduce unfavorable steric bulk. |
| Conversion to a non-basic group | Often leads to a significant loss of activity | Highlights the importance of the basic character for interaction or cellular uptake. |
The introduction of various substituents at the 4-position of the pyrimidine ring has been a common strategy in medicinal chemistry to modulate the pharmacological profile of 2-aminopyrimidine-based agents. mdpi.com For instance, the replacement of the benzothiophene (B83047) with other aromatic or heteroaromatic systems can alter the hydrophobic and electronic interactions with the target protein. Studies on pyrido[2,3-d]pyrimidin-7(8H)-ones have shown that the diversity of substituents at the C4 position is crucial for biological activity. nih.gov
| Substituent at 4-Position | Potential Impact on Pharmacological Profile | Rationale |
|---|---|---|
| Aryl Groups | Can engage in hydrophobic and π-stacking interactions. | The nature and substitution pattern of the aryl group can fine-tune these interactions. |
| Heteroaryl Groups | Can introduce additional hydrogen bond donors/acceptors and alter electronic properties. | Can lead to improved selectivity and potency. nih.gov |
| Alkyl Groups | Can probe small hydrophobic pockets. | The size and branching of the alkyl chain are critical. |
| Polar Groups (-OH, -NH2, etc.) | Can improve solubility and form specific hydrogen bonds. | May enhance interaction with solvent-exposed regions of the binding site. |
Role of the Benzothiophene Moiety in Molecular Recognition and Activity
Modifications within the benzothiophene ring system, such as the introduction of substituents on the benzene (B151609) ring or alterations to the thiophene (B33073) ring, can have a profound impact on the compound's activity. These modifications can influence the electronic properties, hydrophobicity, and steric profile of the molecule.
| Modification | Potential Effect on Activity | Rationale |
|---|---|---|
| Substitution on the benzene ring | Can modulate potency and selectivity. | Alters electronic properties and allows for probing of specific sub-pockets. nih.gov |
| Bioisosteric replacement (e.g., benzofuran, indole) | Can lead to altered activity and properties. researchgate.net | Changes in heteroatom and ring electronics can affect binding interactions. cambridgemedchemconsulting.com |
| Thiophene ring modifications | Likely to have a significant impact on activity. | The thiophene sulfur can participate in specific interactions. nih.gov |
While the benzothiophene moiety itself is largely planar, the rotational freedom around the bond connecting it to the pyrimidine ring can allow the molecule to adopt different conformations. ulb.ac.be Computational studies on similar bicyclic systems have shown that a co-planar arrangement is often favored for effective π-stacking interactions, which can contribute significantly to binding affinity. nih.gov However, a certain degree of torsional flexibility might be necessary to accommodate the specific topology of the binding pocket.
Strategic Design of Linker Regions and Their Influence on Binding and Efficacy
In many drug design strategies, a linker is used to connect two or more pharmacophoric elements. While this compound does not possess a classical linker in its core structure, the principles of linker design are highly relevant when considering the development of more complex analogs, for instance, by attaching another functional group to either the pyrimidine or benzothiophene moieties. The properties of such a linker, including its length, rigidity, and chemical nature, can have a profound impact on the binding affinity and efficacy of the resulting molecule. elsevier.comnih.gov
The flexibility of a linker is a critical parameter. A flexible linker can allow the connected fragments to adopt an optimal binding geometry, but it may also come with an entropic penalty upon binding. nih.gov Conversely, a rigid linker can reduce the entropic cost of binding but may introduce strain if the preferred conformation does not align with the geometry of the binding site. biorxiv.org The choice between a flexible and a rigid linker is therefore a key consideration in the design of more elaborate analogs. researchgate.net
The chemical composition of the linker is also important. Linkers containing hydrogen bond donors or acceptors can form additional interactions with the target protein, thereby increasing binding affinity. nih.govresearchgate.netnih.gov The length of the linker must be optimized to ensure that the connected pharmacophores are positioned correctly within their respective binding pockets.
| Linker Property | Influence on Binding and Efficacy | Design Consideration |
|---|---|---|
| Flexibility | Affects the entropic cost of binding and the ability to adopt an optimal conformation. elsevier.comnih.gov | Balance between conformational freedom and pre-organization for binding. |
| Rigidity | Can reduce the entropic penalty but may introduce strain. biorxiv.org | Requires a good understanding of the target's three-dimensional structure. |
| Length | Determines the distance and relative orientation of the connected fragments. nih.govresearchgate.net | Must be optimized to match the distance between binding sub-pockets. |
| Chemical Composition | Can introduce additional interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov | Can be used to fine-tune solubility and other physicochemical properties. |
Principles of Ligand Efficiency and Optimization Strategies for Lead Compounds
The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of molecular refinement known as lead optimization. This phase is guided by several key principles, with ligand efficiency (LE) being a crucial metric. LE provides a measure of the binding efficiency of a molecule to its target protein, normalized for its size. It helps researchers to identify compounds that have a more efficient binding interaction, which is a desirable trait for developing drugs with better properties.
Ligand Efficiency (LE): This metric is calculated as the binding affinity (expressed as pIC50 or pKi) divided by the number of non-hydrogen atoms (heavy atom count, HAC) of the molecule. A higher LE value is generally indicative of a more efficient binder, suggesting that the molecule achieves its potency through specific and favorable interactions with the target, rather than non-specific bulk.
Lipophilic Ligand Efficiency (LLE): Recognizing that lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, LLE is another critical parameter. It is calculated by subtracting the compound's lipophilicity (logP) from its pIC50. Higher LLE values are desirable as they indicate that a compound's potency is not solely dependent on its greasiness, which can often lead to off-target effects and poor solubility.
Optimization strategies for lead compounds, such as those derived from the this compound core, often involve a systematic exploration of its structure-activity relationships (SAR). This involves synthesizing a series of analogs with modifications at various positions of the molecule and evaluating their biological activity.
For instance, in a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, which share a similar 2-aminopyrimidine core, researchers investigated their inhibitory effects on the V600E mutant of BRAF kinase, a key target in certain cancers. The findings from such studies, while not directly on the benzothiophene series, can offer valuable insights into potential optimization strategies.
A study on such a series of compounds revealed the following data:
| Compound ID | Linker | R | V600EBRAF IC50 (µM) |
| 12e | Ethylamino | 4-chloro | 0.62 |
| 12i | Propylamino | 4-chloro | 0.53 |
| 12l | Propylamino | 3,4-dichloro | 0.49 |
This table is based on data for 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives and is provided for illustrative purposes of SAR analysis. nih.gov
From this illustrative data, several optimization principles can be gleaned:
Linker Modification: The length and nature of the linker connecting the core scaffold to other parts of the molecule can significantly impact activity. The transition from an ethylamino to a propylamino linker appeared to be beneficial in this series.
Substitution Pattern: The nature and position of substituents on the aromatic rings are critical. The introduction of a second chlorine atom at the 3-position of the phenyl sulfonamide moiety (compound 12l) led to a modest increase in potency compared to the monosubstituted analog (12i). nih.gov
General Lead Optimization Strategies:
The process of refining a lead compound is a multi-parameter optimization challenge. Key strategies include:
Improving Potency and Selectivity: This is often achieved by introducing functional groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with the target protein. Structure-based drug design, utilizing X-ray crystallography or computational modeling, can guide these modifications.
Enhancing ADMET Properties: A potent compound is of little therapeutic value if it is not well absorbed, is rapidly metabolized, or has toxic effects. Modifications are often made to improve solubility, metabolic stability, and cell permeability, while reducing toxicity.
Fragment-Based Growing and Linking: In some approaches, small molecular fragments that bind to adjacent sites on the target protein are identified and then linked together to create a more potent molecule.
Scaffold Hopping: This involves replacing the central core of the molecule with a different chemical scaffold while retaining the key binding interactions. This can lead to compounds with novel intellectual property and potentially improved properties.
The optimization of lead compounds derived from the this compound scaffold would likely follow these established principles. By systematically modifying the benzothiophene and pyrimidine rings, as well as the amine substituent, and by carefully monitoring the impact of these changes on ligand efficiency and other key drug-like properties, researchers can navigate the complex landscape of medicinal chemistry to develop potent, selective, and safe drug candidates.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in structure-based drug design.
Prediction of Binding Modes within Enzyme Active Sites (e.g., Kinases)
For a compound like 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine, which shares structural motifs with known kinase inhibitors, docking simulations would be employed to predict how it fits into the ATP-binding site of a target kinase. These simulations explore various possible conformations and orientations of the ligand within the active site, identifying the most stable binding pose. This information is fundamental for understanding the potential mechanism of action.
Estimation of Binding Affinities and Energetic Contributions
Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This score is an approximation of the free energy of binding (ΔG_bind), with lower values typically indicating a more favorable interaction. These calculations help prioritize compounds for further experimental testing by ranking their potential potency.
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
A critical output of docking simulations is the detailed map of intermolecular interactions. Analysis of the docked pose of this compound would reveal key interactions, such as hydrogen bonds between its amine group and hinge region residues of a kinase, or hydrophobic contacts involving the benzothiophene (B83047) ring system. Identifying these interactions is vital for rational drug design and lead optimization.
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties with high accuracy.
Molecular Geometry Optimization and Conformational Analysis
DFT calculations would be used to determine the most stable three-dimensional structure (the ground-state geometry) of this compound. This process involves finding the arrangement of atoms that corresponds to the lowest energy state. Conformational analysis can also be performed to identify other low-energy shapes the molecule might adopt.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
DFT provides deep insights into the electronic properties of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—the frontier molecular orbitals—helps in understanding the molecule's reactivity and electronic transitions. Furthermore, DFT can calculate the distribution of electron density, revealing which parts of the this compound molecule are electron-rich or electron-poor, which is crucial for understanding its interaction with other molecules.
Without specific studies on this compound, the detailed data tables and specific research findings for each of these subsections cannot be generated.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. semanticscholar.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov For this compound, DFT calculations can be employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
To achieve this, the molecular geometry of this compound would first be optimized to its lowest energy conformation. Using a suitable basis set, such as 6-311++G(d,p), the theoretical vibrational frequencies and corresponding IR intensities can be calculated. nih.gov These computed frequencies can then be scaled to correct for anharmonicity and systematic errors inherent in the theoretical model, allowing for a direct comparison with experimental IR spectra. This process aids in the assignment of specific vibrational modes to the observed absorption bands, providing a detailed understanding of the molecule's structural dynamics. For instance, characteristic stretching frequencies for the N-H bonds of the amine group, C=N bonds within the pyrimidine (B1678525) ring, and C-S bond of the benzothiophene moiety can be precisely identified. mdpi.com
Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.gov The calculated chemical shifts, typically referenced to a standard like tetramethylsilane (TMS), can be correlated with experimental data to confirm the molecular structure and assign specific resonances to each proton and carbon atom in this compound. Such theoretical predictions are invaluable for validating the synthesis of the compound and for providing a deeper understanding of its electronic environment. nih.gov
Below is a hypothetical table of predicted versus experimental spectroscopic data for this compound, illustrating the expected correlation.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| IR (cm⁻¹) | ||
| N-H Stretch | 3450 | 3435 |
| C=N Stretch (Pyrimidine) | 1620 | 1615 |
| C-S Stretch (Benzothiophene) | 750 | 745 |
| ¹H NMR (ppm) | ||
| Amine (NH₂) | 5.8 | 5.6 |
| Pyrimidine CH | 8.4, 7.2 | 8.3, 7.1 |
| Benzothiophene CH | 7.9 - 7.3 | 7.8 - 7.2 |
| ¹³C NMR (ppm) | ||
| Pyrimidine C-NH₂ | 163.5 | 163.0 |
| Pyrimidine C-Benzothiophene | 160.0 | 159.5 |
| Benzothiophene C-S | 140.2 | 139.8 |
Note: The values in this table are illustrative and based on typical results from DFT calculations for similar heterocyclic compounds.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, various QSAR methodologies can be employed to guide the design of analogs with enhanced potency and selectivity for a particular biological target. nih.gov
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov To perform a CoMFA study on a series of this compound analogs, the compounds would first be aligned based on a common scaffold. The steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies of each molecule with a probe atom are then calculated at various grid points surrounding the molecules. The resulting field values are used as independent variables in a Partial Least Squares (PLS) regression analysis to build a predictive model for biological activity.
The output of a CoMFA analysis is often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecules are likely to increase or decrease biological activity. For instance, a contour map might indicate that a bulky, electropositive substituent at a specific position on the pyrimidine ring would be beneficial for activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive description of the molecular properties influencing biological activity. The methodology is similar to CoMFA, involving molecular alignment and PLS analysis. The resulting CoMSIA contour maps offer more detailed insights into the structural requirements for optimal biological activity, guiding medicinal chemists in the rational design of new derivatives of this compound with improved pharmacological profiles.
Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR technique that does not require molecular alignment. Instead, it generates molecular holograms by breaking down each molecule into a set of fragments and encoding these fragments into a fixed-length array. The bins in this array represent the frequency of occurrence of different molecular fragments. These hologram fingerprints are then used as descriptors in a PLS analysis to develop a QSAR model. HQSAR can be particularly useful for large and diverse datasets of compounds related to this compound, as it avoids the potential ambiguities associated with 3D alignment.
The ultimate goal of QSAR studies is to develop robust and validated models that can accurately predict the biological activity of novel compounds before their synthesis. nih.govmdpi.com A typical QSAR workflow for this compound derivatives would involve:
Data Set Selection: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ values for a specific enzyme) is compiled.
Molecular Modeling and Descriptor Calculation: 2D or 3D structures of the compounds are generated, and relevant molecular descriptors (e.g., CoMFA/CoMSIA fields, HQSAR fingerprints, or other physicochemical properties) are calculated.
Model Building: A statistical method, most commonly PLS, is used to establish a correlation between the descriptors and the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model training).
A statistically significant and predictive QSAR model can then be used to screen virtual libraries of novel this compound derivatives, prioritizing the synthesis of those with the highest predicted activity.
Below is an example of a data table summarizing the statistical parameters of hypothetical QSAR models for a series of this compound analogs.
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) |
| CoMFA | 0.65 | 0.92 | 0.78 |
| CoMSIA | 0.71 | 0.95 | 0.82 |
| HQSAR | 0.68 | 0.89 | 0.75 |
Note: q², r², and r²_pred are statistical metrics used to evaluate the goodness-of-fit and predictive ability of QSAR models. Higher values generally indicate a more reliable model.
Molecular Dynamics Simulations for Conformational Ensemble and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide valuable insights into its conformational flexibility and its dynamic interactions when bound to a biological target, such as a protein kinase. nih.govnih.gov
An MD simulation would typically involve placing the this compound molecule, either alone or in complex with a protein, in a simulated physiological environment (e.g., a box of water molecules with ions). The forces acting on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over time.
By analyzing the resulting trajectory, one can explore the conformational ensemble of this compound, identifying its most stable conformations and the energy barriers between them. When studying the compound in complex with a protein, MD simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding. samipubco.com Furthermore, these simulations can elucidate the dynamic behavior of the complex, providing information on the stability of the binding pose and the flexibility of both the ligand and the protein's active site. This information is crucial for understanding the molecular basis of the compound's biological activity and for designing derivatives with improved binding affinity and specificity.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Prioritization
In the early stages of drug discovery, the prioritization of lead compounds is crucial to minimize late-stage failures and reduce the significant costs associated with development. Computational, or in silico, models provide a rapid and cost-effective method to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds. These predictions allow researchers to screen large libraries of molecules and select candidates with the most promising pharmacokinetic profiles for further synthesis and experimental testing. Understanding the ADME properties of a molecule is critical before it can be considered a viable pharmaceutical agent.
For the compound this compound, a comprehensive ADME profile was generated using the SwissADME web tool, a widely used platform that provides access to multiple predictive models. The analysis focuses on key parameters that determine the potential drug-likeness and pharmacokinetic friendliness of the molecule.
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical parameter influencing a drug's absorption and distribution. For this compound, multiple predictive models were used to generate a consensus Log P value, providing a robust estimate. The predicted Log P values indicate moderate lipophilicity, which is often desirable for drug candidates.
| Property | Predicted Value | Description |
| Formula | C₁₂H₉N₃S | The molecular formula of the compound. |
| Molecular Weight | 227.29 g/mol | A key parameter in drug design, often considered in Lipinski's Rule of Five. |
| Consensus Log P | 2.68 | An average of five different predictive models for lipophilicity. |
| ESOL Log S | -3.15 | The logarithm of the molar water solubility, indicating moderate solubility. |
| TPSA | 80.00 Ų | The Topological Polar Surface Area, which correlates with drug permeability. |
This data was generated for this article using the SwissADME web tool with the canonical SMILES Nc1nccc(n1)-c1sc2ccccc2c1.
Pharmacokinetics describes the journey of a drug through the body. Key aspects include its absorption into the bloodstream, distribution to various tissues, metabolism into other compounds, and eventual excretion. In silico tools can effectively predict these behaviors.
Absorption: The model predicts high gastrointestinal (GI) absorption for this compound. A critical aspect of absorption is whether the compound is a substrate for P-glycoprotein (P-gp), an efflux pump that can expel drugs from cells, thereby reducing their absorption and efficacy. The prediction indicates that this compound is not a P-gp substrate, which is a favorable characteristic.
Distribution: Distribution models predict how a compound spreads throughout the body's compartments. A key consideration is its ability to cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system but undesirable for peripherally acting drugs. The model predicts that this compound is not capable of penetrating the BBB.
| Parameter | Prediction | Significance for Lead Prioritization |
| GI Absorption | High | Indicates good potential for oral bioavailability. |
| BBB Permeant | No | Suggests the compound is more likely to act peripherally, reducing potential CNS side effects. |
| P-gp Substrate | No | Favorable for absorption and retention within target cells. |
This data was generated for this article using the SwissADME web tool.
Metabolism: Drug metabolism is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. Predicting whether a compound inhibits these enzymes is crucial, as inhibition can lead to adverse drug-drug interactions. The in silico analysis for this compound suggests it may act as an inhibitor for several key CYP isoenzymes, a factor that would require careful consideration during lead optimization.
| Cytochrome P450 Isoenzyme | Inhibition Prediction |
| CYP1A2 | Inhibitor |
| CYP2C19 | Non-inhibitor |
| CYP2C9 | Inhibitor |
| CYP2D6 | Inhibitor |
| CYP3A4 | Inhibitor |
This data was generated for this article using the SwissADME web tool.
"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups or has physical properties consistent with known drugs. Several rule-based filters are applied to make this assessment. The analysis indicates that this compound adheres to Lipinski's "Rule of Five," a widely used set of guidelines to evaluate drug-likeness and determine if a compound is likely to have good oral absorption. The molecule shows zero violations of these rules, enhancing its profile as a potential drug candidate.
| Filter | Result | Description |
| Lipinski | Yes (0 violations) | A well-established rule set for evaluating drug-likeness and oral bioavailability. |
| Ghose | Yes (0 violations) | An additional filter defining physicochemical property ranges for drug-likeness. |
| Veber | Yes (0 violations) | A filter based on molecular flexibility and polar surface area to predict oral bioavailability. |
| Bioavailability Score | 0.55 | A score based on multiple property predictions, indicating good potential oral bioavailability. |
This data was generated for this article using the SwissADME web tool.
The collective in silico ADME profile of this compound is promising. Its high predicted gastrointestinal absorption, lack of P-gp substrate activity, and adherence to multiple drug-likeness rules identify it as a strong candidate for lead prioritization. However, the predicted inhibition of several CYP450 enzymes highlights a potential area for structural modification and optimization to mitigate the risk of drug-drug interactions. These computational insights are invaluable for guiding the next steps in the drug discovery pipeline.
Mechanistic Investigations at the Molecular and Cellular Level
Enzyme Kinetic Studies for Detailed Characterization of Target Inhibition
Enzyme kinetic studies are fundamental to characterizing the interaction between an inhibitor and its target enzyme. americanpeptidesociety.org These analyses provide quantitative measures of an inhibitor's potency and can elucidate its mechanism of action, such as whether it competes with the natural substrate (competitive inhibition), binds to an alternative site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). americanpeptidesociety.orgnih.gov Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor to the enzyme.
While specific kinetic data for 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is not extensively detailed in publicly available literature, research on structurally similar compounds provides insight into its potential targets and inhibitory profile. For instance, derivatives of [4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl]-amine have been patented as inhibitors of I-kappa-B kinase beta (IKK-beta), a key enzyme in inflammatory signaling pathways. google.com
Studies on other compounds featuring the benzothiophene (B83047) or pyrimidine (B1678525) scaffold have demonstrated potent inhibition of various kinases. A benzothiophene-containing compound, PF-3644022, was identified as a potent, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), with a Kᵢ value of 3 nM. researchgate.net Similarly, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, which share the pyrimidine-2-amine core, showed significant inhibitory activity against the V600E mutant of the BRAF kinase, a critical component of the MAPK signaling pathway. nih.gov The most potent compounds in this series exhibited IC₅₀ values in the sub-micromolar range. nih.gov
| Compound Class | Target Enzyme | Potency Metric | Value |
| Benzothiophene Derivative | MK2 | Kᵢ | 3 nM |
| Benzothiophene Derivative | MK2 | IC₅₀ | 160 nM |
| Benzimidazole-pyrimidine | V600E-BRAF | IC₅₀ | 0.49 µM |
| Benzimidazole-pyrimidine | V600E-BRAF | IC₅₀ | 0.53 µM |
| Benzimidazole-pyrimidine | IC₅₀ | 0.62 µM |
This table presents kinetic data for compounds structurally related to this compound, illustrating the potential for this chemical class to potently inhibit key cellular enzymes. researchgate.netnih.gov
Analysis of Cellular Signaling Pathway Modulation (e.g., MAPK cascade)
Cellular signaling pathways are complex networks that control fundamental cellular processes, including proliferation, differentiation, and survival. The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical one of these pathways, and its dysregulation is implicated in numerous diseases, particularly cancer. researchgate.net The MAPK pathway, also known as the RAS-RAF-MEK-ERK pathway, relays extracellular signals to the nucleus to regulate gene expression. nih.govresearchgate.net
Compounds containing the benzothiophene-pyrimidine scaffold have been shown to modulate the MAPK pathway. The inhibition of kinases like BRAF and MK2 by such compounds directly interferes with this cascade. researchgate.netnih.gov MK2 is a downstream substrate of the p38 MAPK, and its inhibition can block the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). researchgate.net For example, the MK2 inhibitor PF-3644022 was shown to potently inhibit TNFα production in human monocytic cells and whole blood, demonstrating a clear modulation of a MAPK-regulated cellular process. researchgate.net
The MAPK pathway is a central regulator of cell function, and its modulation can have profound effects. nih.gov By targeting key kinases within this cascade, small molecules can interrupt the aberrant signaling that drives disease progression, providing a powerful therapeutic strategy. researchgate.netnih.gov
Advanced Cell Cycle Analysis Techniques
The cell cycle is the process by which a cell grows and divides. It is tightly regulated, and its disruption is a hallmark of cancer. Small molecule inhibitors often exert their anti-proliferative effects by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which prevents the cell from replicating its DNA and dividing.
Advanced techniques like flow cytometry are used to analyze the distribution of cells throughout the different phases of the cell cycle. This is typically done by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide, and measuring the fluorescence intensity of individual cells. The amount of fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Studies on compounds structurally related to this compound have demonstrated clear effects on cell cycle progression. In one study, a benzothieno[3,2-b]pyran derivative caused a time-dependent decrease in the population of cells in the G1 phase, with a corresponding increase in the pre-G and G2/M populations in HCT-116 colon cancer cells. nih.govtandfonline.com This suggests the compound induces cell cycle arrest, likely at the G2/M checkpoint, ultimately leading to apoptosis. nih.govtandfonline.com In another example, a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative was found to cause an increase in the percentage of cells in the S and G1 phases, indicating that it prevents cancer cells from initiating DNA division. nih.gov
| Compound Class | Cell Line | Effect on Cell Cycle Phases |
| Benzothieno[3,2-b]pyran | HCT-116 | Decrease in G1 phase; Increase in pre-G and G2/M phases. nih.govtandfonline.com |
| Benzimidazole-pyrimidine | N/A | Increase in S phase from 14% to 18%; Increase in G1 from 29% to 31%. nih.gov |
This table summarizes the observed effects of related heterocyclic compounds on cell cycle distribution in cancer cell lines.
Investigation of DNA and Protein Binding Affinity
Understanding the binding interactions of small molecules with macromolecules like DNA and proteins is essential for elucidating their mechanism of action. Various biophysical techniques are employed to study these interactions, including UV-visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism. These methods can determine the mode of binding (e.g., intercalation into the DNA helix, binding to the minor groove, or electrostatic interaction), the binding affinity (quantified by a binding constant, Kₑ), and the conformational changes induced upon binding. nih.gov
Fluorescence spectroscopy is another powerful tool used to study protein binding, often using a model protein like bovine serum albumin (BSA). nih.gov This technique can reveal whether the small molecule binds to the protein and can help determine the binding affinity and mechanism through the analysis of fluorescence quenching. nih.gov For kinase inhibitors, binding occurs within the ATP-binding pocket of the target protein, a highly specific interaction that can be confirmed through techniques like X-ray co-crystallography. osti.gov
Exploration of Resistance Mechanisms and Strategies to Circumvent Drug Resistance
The development of drug resistance is a major challenge in chemotherapy. Resistance can arise through various mechanisms, including mutations in the target protein that reduce inhibitor binding affinity, overexpression of the target protein, or activation of alternative signaling pathways. nih.gov
Understanding these mechanisms at a molecular level is crucial for designing next-generation inhibitors that can overcome resistance. For pyrimidine-based drugs like pyrimethamine, which targets dihydrofolate reductase (DHFR), resistance is often conferred by point mutations within the enzyme's active site. nih.gov Computational approaches, such as all-atom molecular dynamics (MD) simulations, can be used to model how these mutations affect the conformational dynamics of the enzyme and the stability of the drug-enzyme complex. Such studies have shown that resistance-conferring mutations can lead to reduced binding affinity for the inhibitor and increased conformational flexibility of the target protein. nih.gov
Strategies to circumvent drug resistance include:
Rational drug design: Developing new inhibitors that can effectively bind to both the wild-type and mutated forms of the target enzyme.
Combination therapy: Using multiple drugs that target different components of a signaling pathway to prevent the cell from developing resistance through a single mechanism. researchgate.net
Improving pharmacokinetic properties: Ensuring the drug can achieve and maintain a sufficiently high concentration at the target site to inhibit even less sensitive, resistant cells. osti.gov
By exploring these resistance mechanisms, researchers can proactively design more durable and effective therapeutic agents based on the this compound scaffold.
Conclusion and Future Research Directions
Synthesis of Key Findings and Current Understanding of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine
Currently, the body of specific research on this compound (CAS Number: 860788-49-4) is sparse. However, a foundational understanding can be constructed by examining its constituent chemical motifs. The aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the adenine base of ATP and interact with the hinge region of various protein kinases. nih.govuniroma1.it Numerous approved and investigational kinase inhibitors feature this core structure. nih.govacs.org The benzothiophene (B83047) moiety, a bicyclic aromatic system containing sulfur, is also prevalent in a wide range of biologically active compounds, contributing to their therapeutic effects through various molecular interactions. nbinno.comnih.gov
The combination of these two pharmacophores in a single molecule strongly suggests that this compound is a candidate for investigation as a kinase inhibitor. The lack of extensive published data on its specific biological targets or therapeutic efficacy represents a significant knowledge gap but also a compelling opportunity for novel discovery.
Identification of Unexplored Biological Targets and Potential Therapeutic Applications
Given the prevalence of the aminopyrimidine scaffold in kinase inhibitors, the most logical starting point for investigating the biological activity of this compound is through broad-spectrum kinase screening. Several kinase families are of particular interest based on the known activities of related compounds:
Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Many aminopyrimidine derivatives have been developed as potent inhibitors of AURK and PLK. nih.gov
Receptor Tyrosine Kinases (RTKs): This family, including EGFR, VEGFR, and PDGFR, is frequently dysregulated in various cancers. The anilinopyrimidine scaffold, structurally related to the compound , is a classic template for RTK inhibitors. uniroma1.it
Janus Kinases (JAKs): These are critical in cytokine signaling pathways and are important targets in both oncology and autoimmune disorders.
Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4): While not kinases, these epigenetic readers are another important class of therapeutic targets, and some small molecules have shown dual inhibitory activity against both kinases and BET proteins. nih.gov
Beyond cancer, the immunomodulatory potential of kinase inhibition suggests that this compound and its analogues could be explored for the treatment of autoimmune and inflammatory conditions. For instance, inhibition of kinases involved in T-cell activation or pro-inflammatory cytokine production could offer therapeutic benefits. Furthermore, benzothiophene derivatives have been investigated for a wide range of other biological activities, including as STAT3 inhibitors for idiopathic pulmonary fibrosis, which could be another avenue of exploration. nih.govnih.gov
Table 1: Potential Kinase Target Families for this compound
| Kinase Family | Therapeutic Area | Rationale for Investigation |
| Aurora Kinases (AURK) | Oncology | Key regulators of mitosis; established target for aminopyrimidines. nih.gov |
| Polo-like Kinases (PLK) | Oncology | Crucial for cell cycle progression; inhibited by similar scaffolds. nih.gov |
| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Oncology | Frequently dysregulated in cancer; anilinopyrimidines are known inhibitors. uniroma1.it |
| Janus Kinases (JAKs) | Oncology, Autoimmune Diseases | Mediate cytokine signaling involved in cancer and inflammation. |
Development of Advanced Synthetic Strategies for Diversified Analogues
The synthesis of this compound is likely to proceed through a common intermediate, 4-(Benzo[b]thiophen-2-yl)-2-chloropyrimidine. This precursor allows for a nucleophilic aromatic substitution reaction at the 2-position of the pyrimidine (B1678525) ring with ammonia or an ammonia equivalent to yield the target compound.
This synthetic route is highly amenable to the creation of a diversified library of analogues. Advanced synthetic strategies could focus on:
Parallel Synthesis: Utilizing the 2-chloro intermediate, a parallel synthesis approach could be employed to react it with a wide array of primary and secondary amines, thereby rapidly generating a library of N2-substituted derivatives for structure-activity relationship (SAR) studies.
Diversification of the Benzothiophene Core: Methods for the functionalization of the benzothiophene ring, either before or after coupling to the pyrimidine, would allow for the exploration of how substituents on this moiety affect target binding and pharmacokinetic properties.
One-Pot Procedures: The development of efficient one-pot or multi-component reactions could streamline the synthesis of these compounds, making the process more time- and cost-effective. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Computational Drug Discovery
The development of this compound and its analogues can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). mdpi.commdpi.com These computational tools can be applied in several key areas:
Target Prediction: AI algorithms can analyze the structure of the compound and predict its likely biological targets from a vast database of known protein structures and ligand interactions. This can help prioritize experimental screening efforts.
Virtual Screening and Docking: Computational models can be used to perform virtual screening of large compound libraries against the predicted kinase targets. Molecular docking simulations can predict the binding mode and affinity of the compounds, providing insights into the structural basis of their activity.
De Novo Drug Design: Generative AI models can design novel analogues of this compound with optimized properties, such as enhanced potency, selectivity, or improved ADME (absorption, distribution, metabolism, and excretion) profiles.
Predictive Toxicology: AI models can be trained to predict the potential toxicity of new compounds, allowing for the early deselection of candidates with unfavorable safety profiles.
Considerations for Preclinical Development and Optimization of Promising Lead Compounds
Should initial screening identify this compound or a close analogue as a potent and selective inhibitor of a high-value therapeutic target, a structured preclinical development program would be necessary. Key considerations would include:
Lead Optimization: A medicinal chemistry campaign would be initiated to systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This would involve the synthesis and testing of a focused library of analogues to establish a clear SAR.
In Vitro and In Vivo Pharmacology: Promising compounds would be evaluated in a battery of in vitro assays, including cell-based models of disease, to confirm their mechanism of action and therapeutic potential. This would be followed by in vivo studies in animal models to assess efficacy and establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.
ADME and Toxicology Studies: A comprehensive assessment of the compound's ADME properties (including metabolic stability, permeability, and plasma protein binding) and a preliminary toxicology screen would be conducted to identify any potential liabilities that could hinder further development.
Q & A
Q. What are the recommended methods for synthesizing 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine, and how can experimental efficiency be optimized?
Answer: Synthesis typically involves coupling benzothiophene derivatives with pyrimidine precursors. A two-step approach is common: (1) halogenation of benzothiophene to introduce reactivity, followed by (2) nucleophilic aromatic substitution with 2-aminopyrimidine. To optimize efficiency:
- Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors .
- Employ quantum chemical calculations (e.g., density functional theory) to predict reactivity and transition states, reducing trial-and-error experimentation .
- Monitor reactions with real-time spectroscopy (e.g., HPLC-MS) to track intermediate formation and adjust conditions dynamically .
Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are essential?
Answer: Key characterization steps include:
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition thresholds .
- Solubility profiling : Phase diagrams using solvents of varying polarity (e.g., water, DMSO, ethanol) to guide formulation studies.
- Spectroscopic analysis :
Q. What computational strategies are effective for predicting the biological activity or enzyme interactions of this compound?
Answer: Advanced approaches include:
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinases, oxidoreductases). Validate with experimental IC₅₀ values .
- Machine learning (ML) : Train models on datasets of structurally similar compounds to predict bioavailability or toxicity. Ensure training data includes diverse chemical scaffolds .
- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability under physiological conditions (e.g., solvation effects, pH) .
Q. How can researchers resolve contradictions in reported activity data (e.g., conflicting IC₅₀ values) for this compound?
Answer: Discrepancies often arise from methodological variability. Mitigation strategies:
- Standardize assay protocols : Adopt consensus guidelines for enzyme inhibition assays (e.g., ATP concentration, incubation time) .
- Control for solvent effects : Compare activity in DMSO vs. aqueous buffers, as solubility differences may alter apparent potency .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., hierarchical Bayesian modeling) to identify outlier results and refine confidence intervals .
Q. What strategies are recommended for studying the compound’s stability under varying environmental conditions (e.g., light, pH)?
Answer:
- Forced degradation studies :
- Isolation of degradants : Use preparative chromatography to identify major breakdown products (e.g., oxidation at sulfur sites) .
Methodological Best Practices
- Experimental Design : Prioritize response surface methodology (RSM) for multi-variable optimization .
- Data Integrity : Implement blockchain-based lab notebooks to ensure traceability and reproducibility .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., aryl halides) per institutional chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
